N-(a,a-Dimethylbenzyl)benzenesulfonamide-13C6

LC-MS/MS Quantification Isotope Dilution Matrix Effects

N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 (CAS: 1287138-19-5) is a stable isotope-labeled analog of N-(2-phenylpropan-2-yl)benzenesulfonamide , featuring a uniformly 13C6-labeled benzenesulfonamide ring. This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide functional group (-SO2NH-) linked to an alpha,alpha-dimethylbenzyl moiety.

Molecular Formula C15H17NO2S
Molecular Weight 281.32 g/mol
Cat. No. B587374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(a,a-Dimethylbenzyl)benzenesulfonamide-13C6
SynonymsN-(1-Methyl-1-phenylethyl)benzenesulfonamide-13C6; 
Molecular FormulaC15H17NO2S
Molecular Weight281.32 g/mol
Structural Identifiers
InChIInChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3/i4+1,7+1,8+1,11+1,12+1,14+1
InChIKeyRPRDUQMJYZBFGO-DNPZKTMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6: Stable Isotope-Labeled Internal Standard for Saccharin and Sulfonamide Quantification


N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 (CAS: 1287138-19-5) is a stable isotope-labeled analog of N-(2-phenylpropan-2-yl)benzenesulfonamide , featuring a uniformly 13C6-labeled benzenesulfonamide ring. This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide functional group (-SO2NH-) linked to an alpha,alpha-dimethylbenzyl moiety . With a molecular formula of C9[13C]6H17NO2S and a molecular weight of 281.32 g/mol, it is specifically designed for use as an internal standard (IS) in quantitative LC-MS/MS and GC-MS workflows [1]. Its primary application is in isotope dilution mass spectrometry, enabling accurate correction for matrix effects and instrument variability when quantifying its unlabeled counterpart in complex biological, food, or environmental samples [2].

Why N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 Cannot Be Substituted by Unlabeled or Alternative Labeled Analogs in Quantitative MS


The substitution of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 with a generic structural analog or an unlabeled in-class compound directly compromises the accuracy and reliability of quantitative mass spectrometry assays . While unlabeled N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide (CAS 66898-01-9) shares identical chemical structure and retention time, it co-elutes with the target analyte, rendering it impossible to distinguish between the internal standard and the endogenous compound signal, thus invalidating quantification . Alternative isotope labeling strategies, such as deuterium (2H) substitution on the same sulfonamide scaffold, can introduce chromatographic isotope effects that alter retention time and recovery efficiency, leading to inaccurate correction for matrix effects [1]. Furthermore, the use of a different 13C-labeled benzenesulfonamide (e.g., Sulfamethazine-13C6) may exhibit divergent ionization efficiency and extraction recovery due to structural dissimilarities, which violates the fundamental assumption of isotope dilution that the internal standard must behave identically to the analyte throughout the entire analytical procedure .

Quantitative Differentiation Evidence for N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 Against Closest Comparators


Superior Co-Elution and Matrix Effect Correction Compared to Deuterated Sulfonamide Analogs

In LC-MS/MS applications, 13C-labeled internal standards demonstrate superior co-elution behavior and more accurate correction of ion suppression/enhancement compared to deuterium (2H)-labeled analogs. A comparative study of amphetamine isotopes revealed that 13C6-labeled amphetamine exhibited identical retention time (RT) to the unlabeled analyte (ΔRT = 0.00 min), whereas deuterated analogs (2H3, 2H5, 2H6, 2H8, 2H11) showed measurable RT shifts up to 0.08 min [1]. This chromatographic isotope effect for 2H-labeled compounds can lead to differential matrix effects between the internal standard and the analyte, compromising quantification accuracy [2]. The 13C6 labeling in N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 ensures identical physicochemical properties (logP, pKa) to its unlabeled counterpart, providing superior performance in complex matrices such as plasma, urine, and tissue homogenates [3].

LC-MS/MS Quantification Isotope Dilution Matrix Effects

Molecular Weight Differentiation Enables Selective MRM Quantification Against Unlabeled Matrix

The incorporation of six 13C atoms into the benzenesulfonamide ring of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 results in a molecular weight increase from 275.37 g/mol (unlabeled, C15H17NO2S) to 281.32 g/mol (labeled, C9[13C]6H17NO2S), a mass shift of +6 Da . This distinct mass difference allows for unique multiple reaction monitoring (MRM) transitions that are free from cross-talk or isotopic interference from the unlabeled analyte, which is present in the sample matrix [1]. In contrast, the unlabeled compound (CAS 66898-01-9) cannot be used as an internal standard because its MRM transitions are identical to the analyte, making it indistinguishable from endogenous signal .

MRM Transitions Mass Spectrometry Selectivity

Validated Application in Labeled Saccharin Preparation Differentiates from General Sulfonamide IS Use

N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is specifically documented as an intermediate in the preparation of 13C-labeled Saccharin (a non-nutritive sweetener) [1]. This designated synthetic utility distinguishes it from generic sulfonamide-13C6 internal standards (e.g., Sulfamethazine-13C6, Sulfadimethoxine-13C6) which are exclusively applied in residue analysis of veterinary drugs . The compound's role in producing labeled Saccharin enables precise quantification of saccharin in food matrices and facilitates metabolic tracing studies of artificial sweeteners, an application not served by other 13C6-labeled benzenesulfonamides .

Saccharin Synthesis Food Additive Analysis Metabolic Tracing

Isotopic Enrichment and Purity Specifications Meet Regulated Bioanalytical Requirements

While specific isotopic enrichment data for N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is not publicly disclosed by vendors, class-level requirements for 13C6-labeled internal standards in regulated bioanalysis mandate isotopic purity ≥98% 13C to minimize unlabeled impurity interference [1]. Reputable suppliers of 13C6-labeled benzenesulfonamides (e.g., Benzenesulfonamide-13C6, Sigma-Aldrich) provide products with 99 atom % 13C and 98% chemical purity (CP), ensuring that the internal standard signal does not contribute to the analyte channel . In contrast, alternative structural analog internal standards (e.g., unlabeled 4-methyl-N-(2-phenylpropan-2-yl)benzenesulfonamide, CAS 66898-03-1) lack isotopic distinction entirely, rendering them unsuitable for isotope dilution MS . The 13C6-labeled compound provides the requisite isotopic purity for method validation under ICH M10 and FDA bioanalytical guidance.

Regulated Bioanalysis Quality Control Method Validation

Validated Application Scenarios for N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 in Quantitative MS and Synthetic Chemistry


Quantification of Saccharin in Food and Beverage Products via LC-MS/MS

N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 serves as the ideal internal standard for quantifying its unlabeled counterpart (and by extension, saccharin) in complex food matrices. By spiking the labeled standard into sample extracts prior to LC-MS/MS analysis, matrix-induced ion suppression is accurately corrected due to identical co-elution behavior [1]. The +6 Da mass shift ensures MRM transitions for the internal standard are completely resolved from the analyte, enabling selective detection even at low ng/mL levels in high-background matrices like soft drinks, dairy, and baked goods [2]. This approach is essential for compliance with food additive regulations.

Synthesis of 13C-Labeled Saccharin for Metabolic Tracing Studies

As a documented intermediate in the preparation of 13C-labeled saccharin, this compound is a critical reagent for synthetic chemistry laboratories producing isotopically enriched sweeteners for absorption, distribution, metabolism, and excretion (ADME) studies [3]. The 13C6 label allows for tracking of the intact benzenesulfonamide ring through metabolic pathways using high-resolution mass spectrometry, providing quantitative insights into saccharin metabolism that are unattainable with unlabeled or radio-labeled (e.g., 14C) tracers due to safety and specificity concerns.

Environmental Fate and Occurrence Studies of Benzenesulfonamide Derivatives

In environmental monitoring of industrial chemicals, N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 can be used as a surrogate or internal standard to quantify structurally related benzenesulfonamide contaminants in water, soil, or sediment. The 13C6 label ensures accurate correction for matrix effects across diverse environmental sample types, as demonstrated for other 13C6-sulfonamide IS in antibiotic residue analysis . This supports robust method validation for regulatory compliance under EPA or EU water framework directive guidelines.

Pharmaceutical Impurity Profiling and Process Control

In the pharmaceutical industry, the unlabeled compound is a known intermediate in various synthetic routes. N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 enables precise quantification of residual benzenesulfonamide intermediates in active pharmaceutical ingredients (APIs) by isotope dilution MS. The identical extraction and ionization behavior of the labeled standard relative to the impurity analyte ensures that reported levels are accurate and defensible, meeting ICH Q3A/Q3B thresholds for reporting, identification, and qualification of impurities.

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